molecular formula C26H22N2O3S2 B2421780 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide CAS No. 921801-01-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide

Cat. No.: B2421780
CAS No.: 921801-01-6
M. Wt: 474.59
InChI Key: HRFQOWHBWVVKSP-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent or non-covalent bonds, which can influence the function of the target molecule .

Cellular Effects

Benzothiazole derivatives have been shown to exhibit cytotoxicity against certain tumorigenic cell lines . They may also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Dosage Effects in Animal Models

Benzothiazole derivatives have shown promising activity against Staphylococcus aureus in animal models .

Metabolic Pathways

Benzothiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzothiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives are known to interact with various cellular compartments and organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and benzo[b]thiophene intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions are typically controlled to favor the formation of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzo[d]thiazole and benzo[b]thiophene moieties. Examples include:

    Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole core structure and exhibit similar chemical properties.

    Benzo[b]thiophen-2-yl derivatives: These compounds contain the benzo[b]thiophene moiety and are used in similar applications.

Uniqueness

What sets N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S2/c1-2-30-18-11-7-8-15-14-19(31-23(15)18)24(29)28-26-22(16-9-3-5-12-20(16)32-26)25-27-17-10-4-6-13-21(17)33-25/h4,6-8,10-11,13-14H,2-3,5,9,12H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFQOWHBWVVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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